![molecular formula C10H10Cl2N2O B1372224 {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1160245-59-9](/img/structure/B1372224.png)
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
“{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C₁₀H₁₀Cl₂N₂O . It is used in proteomics research .
Synthesis Analysis
The synthesis of isoxazole compounds has been explored in various studies. For instance, Crossley and Browne (2010) synthesized a series of iodoisoxazoles by reacting hydroximinoyl chlorides and iodinated terminal alkynes .Molecular Structure Analysis
The molecular structure of “{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” consists of a isoxazole ring attached to a 2-chlorophenyl group and a methylamine group . The molecular weight of the compound is 208.64 g/mol .Physical And Chemical Properties Analysis
“{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a solid compound . More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the available resources.Scientific Research Applications
Antimicrobial and Antifungal Activity
[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride derivatives have demonstrated significant potential in antimicrobial and antifungal applications. Notably, a study synthesized a series of compounds related to this structure and discovered that all synthesized compounds showed activity against the gram-positive bacterium Staphylococcus aureus. Moreover, two of these compounds exhibited notable antifungal activity against Candida albicans, comparable to the standard drug greseofulvin (Banpurkar, Wazalwar, & Perdih, 2018).
Antitubercular and Antimicrobial Properties
The compound's derivatives have been found to have applications in combating tuberculosis and other microbial infections. A specific study synthesized derivatives of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles, revealing their antitubercular and antimicrobial properties (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Anticancer and Antiangiogenic Effects
Research has also delved into the anticancer and antiangiogenic potentials of derivatives of this compound. A specific study synthesized a series of novel thioxothiazolidin-4-one derivatives, which showed significant inhibition of tumor growth and tumor-induced angiogenesis in a mouse model. These results suggest the potential of these derivatives for anticancer therapy, specifically in inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Chemical Structure and Characterization
The compound and its derivatives have been the subject of extensive structural analysis and characterization. For instance, a study synthesized novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives and conducted a detailed structural analysis, confirming the structure of the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine through single-crystal X-ray diffraction (Yu et al., 2014).
Synthesis and Characterization of Complexes
The compound has been used to synthesize and characterize various complexes, illustrating its versatility in chemical synthesis. A notable study synthesized a new Fe(III) complex with an 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4',5':3,4]benzo[1,2-c]isoxazol-5-amine ligand. The study not only synthesized the complex but also provided detailed spectroscopic characterization and density functional theory (DFT) calculations (Agheli, Pordel, & Beyramabadi, 2017).
Safety and Hazards
properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSRYJJKIDOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride | |
CAS RN |
1184969-23-0 | |
Record name | [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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